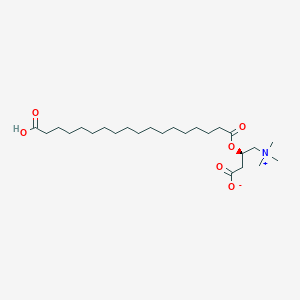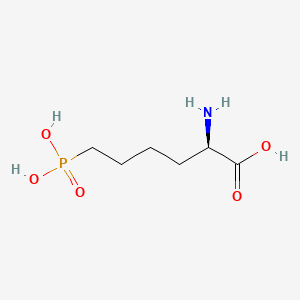
(R)-2-Methylpiperazine(L)tartaricacidsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methylpiperazine(L)tartaricacidsalt is a chiral compound that consists of ®-2-methylpiperazine and tartaric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpiperazine(L)tartaricacidsalt typically involves the reaction of ®-2-methylpiperazine with tartaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylpiperazine(L)tartaricacidsalt may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methylpiperazine(L)tartaricacidsalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
®-2-Methylpiperazine(L)tartaricacidsalt has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of chiral drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ®-2-Methylpiperazine(L)tartaricacidsalt involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways. The tartaric acid component may also play a role in stabilizing the compound and enhancing its solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methylpiperazine(L)tartaricacidsalt: The enantiomer of the compound with similar properties but different biological activity.
2-Methylpiperazine: The parent compound without the tartaric acid component.
Piperazine derivatives: Other substituted piperazines with varying chemical and biological properties.
Uniqueness
®-2-Methylpiperazine(L)tartaricacidsalt is unique due to its chiral nature and the presence of both piperazine and tartaric acid components. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2?/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFWDZALERPTKN-FQFSTRMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1.[C@@H](C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704903 |
Source


|
| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126458-16-0 |
Source


|
| Record name | (2R)-2,3-Dihydroxybutanedioic acid--(2R)-2-methylpiperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)





